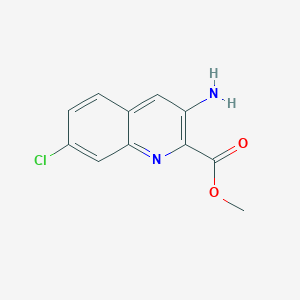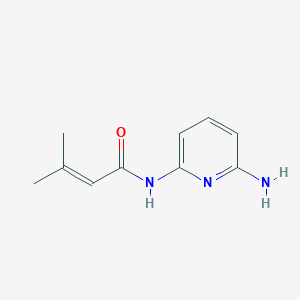
tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C15H27NO5 and a molecular weight of 301.38 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a but-3-yn-1-yloxy group, making it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
The synthesis of tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with but-3-yn-1-ol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, resulting in the formation of substituted derivatives.
Click Chemistry: The presence of the alkyne group allows for click chemistry reactions with azides, forming triazoles under copper-catalyzed conditions.
科学的研究の応用
tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, through click chemistry reactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate involves its ability to undergo various chemical transformations. The alkyne group allows for click chemistry reactions, forming stable triazole linkages. The carbamate group can be deprotected under acidic conditions, releasing the active amine . These properties make it a versatile intermediate in chemical synthesis.
類似化合物との比較
Similar compounds to tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate include:
tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate: This compound has a similar structure but with a prop-2-yn-1-yloxy group instead of but-3-yn-1-yloxy.
tert-Butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate: This compound contains a hydroxyethoxy group, making it more hydrophilic.
N-Boc-PEG1-bromide: This compound is a bromide derivative used in similar synthetic applications.
These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications.
特性
分子式 |
C13H23NO4 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
tert-butyl N-[2-(2-but-3-ynoxyethoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H23NO4/c1-5-6-8-16-10-11-17-9-7-14-12(15)18-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15) |
InChIキー |
KTWQJFMQWQXQFH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOCCOCCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Methoxymethoxy)ethyl]-4-methylbenzene](/img/structure/B13678134.png)




![Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13678162.png)
![6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678184.png)






